5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole
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Overview
Description
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole (5-FBPOD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which are cyclic five-membered heterocyclic compounds. 5-FBPOD has been studied for its ability to act as a catalyst in organic synthesis, as an inhibitor of enzymes, and for its potential therapeutic applications.
Scientific Research Applications
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole has been studied for its potential applications in scientific research. It is a known inhibitor of enzymes, and has been studied for its potential to inhibit the enzymes acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential to act as a catalyst in organic synthesis. Additionally, this compound has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to a range of effects including anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity, suggesting they may interact with pathways related to cell proliferation and survival .
Pharmacokinetics
It’s worth noting that a pyrimidine analog, 5 fluoro-uracil, which is a chemotherapeutic drug used for treating multiple solid malignant tumors, has been found to have side effects like low bioavailability and high toxicity .
Advantages and Limitations for Lab Experiments
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and yields high yields. Additionally, it has been studied for its potential to act as an inhibitor of enzymes and as a catalyst in organic synthesis. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and there is still limited research on its potential applications. Additionally, it is toxic, and should be handled with caution.
Future Directions
There are several potential future directions for research on 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole. Further research could be done to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential to act as an inhibitor of enzymes and as a catalyst in organic synthesis. Additionally, further research could be done to explore its potential toxicity and to develop methods to reduce its toxicity. Finally, further research could be done to develop new synthetic methods to synthesize this compound.
Synthesis Methods
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole is synthesized through a condensation reaction between 3-fluorobenzaldehyde and 3-phenyl-1,2,4-oxadiazole. This reaction is typically carried out in the presence of a base and a catalyst such as piperidine or triethylamine, and is often performed in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and yields this compound in high yields.
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-8-4-5-11(9-13)10-14-17-15(18-19-14)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSPNWFXRKFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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